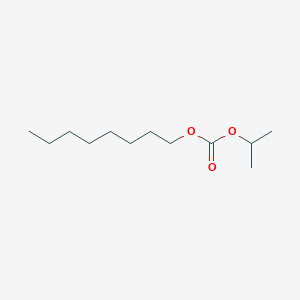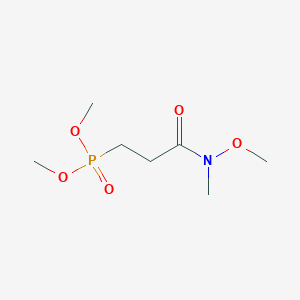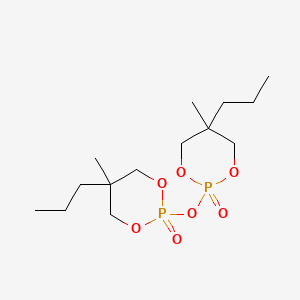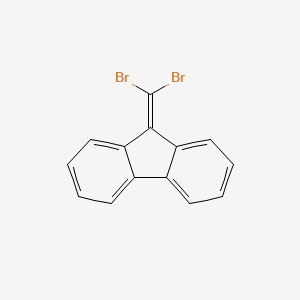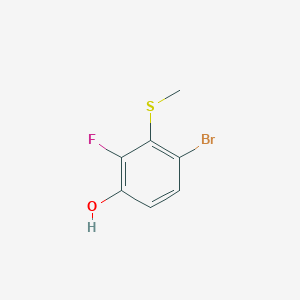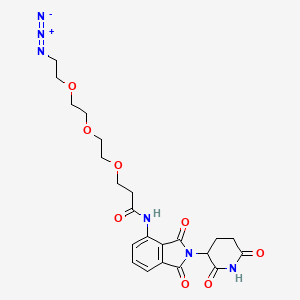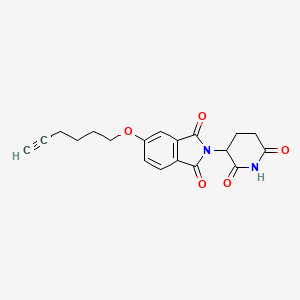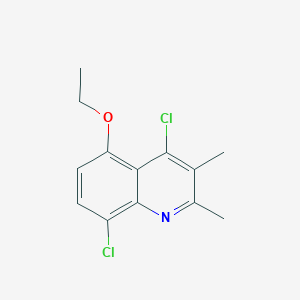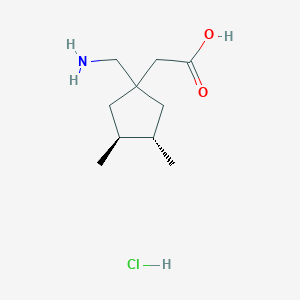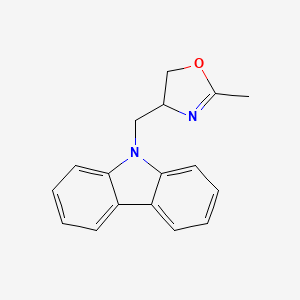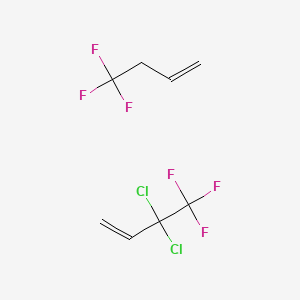
3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene is an organofluorine compound with the molecular formula C4H3Cl2F3 It is characterized by the presence of both chloro and trifluoromethyl groups, which impart unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene typically involves the dehydrochlorination of 1,3-dichloro-4,4,4-trifluorobutane. This reaction is carried out using a strong base, such as potassium hydroxide (KOH), at elevated temperatures (80-90°C). The elimination of hydrogen chloride (HCl) results in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene undergoes several types of chemical reactions, including:
Electrophilic Addition: The electron-withdrawing effect of the trifluoromethyl group activates the double bond towards electrophilic attack, enabling reactions with electrophiles like halogens and hydrogen halides.
Nucleophilic Substitution: The chlorine atoms, activated by the adjacent trifluoromethyl group, can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alkoxides, and thiols.
Cycloadditions: This compound has the potential to participate in [2+2] and [4+2] cycloaddition reactions, offering pathways to diverse cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and nucleophiles (e.g., amines, alkoxides, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition reactions may yield halogenated derivatives, while nucleophilic substitution reactions can produce various substituted butenes.
Applications De Recherche Scientifique
3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene has several scientific research applications, including:
Synthetic Chemistry: It serves as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action for 3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene often involves reactions with nucleophiles due to the electrophilic nature of the carbon atoms bonded to electron-withdrawing groups such as chloro and trifluoromethyl. For instance, the base-promoted reaction of nucleophiles with this compound leads to various β-substituted-trifluoromethyl-ethenes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloro-3-butene: This compound shares the dichloro substitution but lacks the trifluoromethyl group, resulting in different reactivity and applications.
3,4-Dichloro-1-butene: Similar in structure but without the trifluoromethyl group, affecting its chemical properties and uses.
1,1,1-Trifluoro-2-chloroethane: Contains both chloro and trifluoromethyl groups but differs in the carbon chain length and substitution pattern.
Uniqueness
The combination of these groups imparts distinct chemical properties, making it valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H8Cl2F6 |
|---|---|
Poids moléculaire |
289.04 g/mol |
Nom IUPAC |
3,3-dichloro-4,4,4-trifluorobut-1-ene;4,4,4-trifluorobut-1-ene |
InChI |
InChI=1S/C4H3Cl2F3.C4H5F3/c1-2-3(5,6)4(7,8)9;1-2-3-4(5,6)7/h2H,1H2;2H,1,3H2 |
Clé InChI |
MYRSEMIZVYKKKT-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(F)(F)F.C=CC(C(F)(F)F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



